Cas no 28241-99-8 (1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one)

1-(5-ヒドロキシ-2-メチル-1-ベンゾフラン-3-イル)エタン-1-オンは、ベンゾフラン骨格にヒドロキシル基とメチル基を有するケトン化合物です。その特徴的な構造により、有機合成中間体として高い反応性を示し、医薬品や機能性材料の合成において有用な前駆体となります。5位のヒドロキシル基は求核試薬との反応性を向上させ、3位のアセチル基はさらに誘導体化が可能なため、多様な化学変換が可能です。また、芳香環とヘテロ環の共存により、特定の電子特性や分子間相互作用を有し、材料科学分野での応用も期待されます。

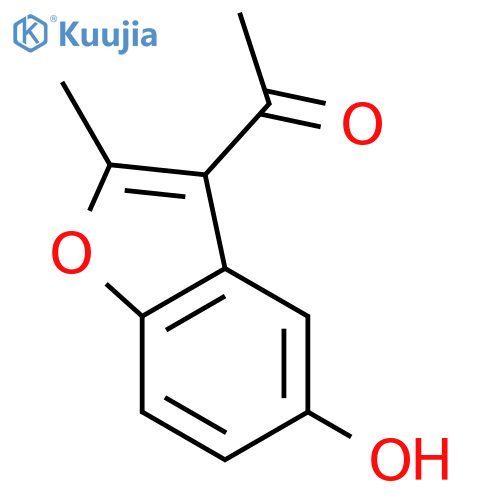

28241-99-8 structure

商品名:1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone

- 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

- Ethanone,1-(5-hydroxy-2-methyl-3-benzofuranyl)-

- 1-(5-Hydroxy-2-methyl-benzofuran-3-yl)-aethanon

- 1-(5-hydroxy-2-methylbenzofuran-3-yl)-ethanone

- 1-(5-Hydroxy-2-methyl-benzofuran-3-yl)-ethanone

- 3-acetyl-5-hydroxy-2-methylbenzo[b]furan

- 3-acetyl-5-hydroxy-2-methylbenzofuran

- AC1LFGI7

- ARONIS24273

- CTK4G1073

- STOCK1N-31917

- 1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one

- 2-(Acetamidobenzylidene)malononitrile

- VS-08055

- 1-(5-Hydroxy-2-methyl-3-benzofuranyl)-ethanone

- CS-0072956

- EN300-240210

- F1387-0005

- MFCD00464117

- D83355

- 104260-72-2

- A876759

- DTXSID60354637

- 28241-99-8

- AKOS000267128

- UNM000011039401

- 1-(5-hydroxy-2-methylbenzofuran-3-yl)ethan-1-one

- FT-0682985

- Z57082103

- 1-(5-hydroxy-2-methyl-benzofuran-3-yl)ethanone

- STL360573

- DA-17781

- AE-641/32255018

- BBL025693

-

- MDL: MFCD00464117

- インチ: InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3

- InChIKey: SPVYQEMDTUNTIB-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C)OC2=C1C=C(C=C2)O

計算された属性

- せいみつぶんしりょう: 190.063

- どういたいしつりょう: 190.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.246±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 238 ºC

- ふってん: 344.0±37.0 °C at 760 mmHg

- フラッシュポイント: 133.7±16.3 °C

- ようかいど: 極微溶性(0.4 g/l)(25ºC)、

- PSA: 50.44

- LogP: 2.64940

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

- 危険レベル:IRRITANT

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-240210-0.25g |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one |

28241-99-8 | 95.0% | 0.25g |

$262.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143596-25g |

3-Acetyl-5-hydroxy-2-methylbenzofuran |

28241-99-8 | 97% | 25g |

¥6490 | 2023-04-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM003-1g |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one |

28241-99-8 | 95+% | 1g |

369.0CNY | 2021-07-13 | |

| Enamine | EN300-240210-0.05g |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one |

28241-99-8 | 95.0% | 0.05g |

$239.0 | 2025-02-20 | |

| Enamine | EN300-240210-0.5g |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one |

28241-99-8 | 95.0% | 0.5g |

$273.0 | 2025-02-20 | |

| Enamine | EN300-240210-1.0g |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one |

28241-99-8 | 95.0% | 1.0g |

$284.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20845-5g |

1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone |

28241-99-8 | 95% | 5g |

¥1083.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20845-25g |

1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone |

28241-99-8 | 95% | 25g |

¥3780.0 | 2024-07-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51509-250mg |

1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone |

28241-99-8 | 95% | 250mg |

¥133.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51509-5g |

1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone |

28241-99-8 | 95% | 5g |

¥1025.0 | 2022-03-01 |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

28241-99-8 (1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one) 関連製品

- 1477-19-6(Benzarone)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28241-99-8)1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one

清らかである:99%/99%

はかる:5g/25g

価格 ($):170.0/610.0